

nuclear magnetic resonance (NMR) spectroscopy for Kadsuric acid structure elucidation

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Compound of Interest		
Compound Name:	Kadsuric acid	
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Elucidating the Structure of Kadsuric Acid: An NMR Spectroscopy Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural elucidation of **Kadsuric acid**, a triterpenoid of significant interest, using nuclear magnetic resonance (NMR) spectroscopy. The methodologies outlined herein are fundamental for natural product chemists and researchers in drug discovery and development.

Introduction

Kadsuric acid, a complex triterpenoid isolated from plants of the Kadsura genus, has garnered attention for its potential biological activities.[1] The precise determination of its intricate molecular architecture is a prerequisite for understanding its structure-activity relationships and for further development. NMR spectroscopy stands as the most powerful and definitive technique for the comprehensive structural analysis of such natural products in solution.[2]

This application note details the integrated use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the covalent framework and relative stereochemistry of **Kadsuric acid**.



Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **Kadsuric acid**, determined in a suitable deuterated solvent (e.g., CDCl₃ or Pyridine-d₅). These assignments are established through a combination of 1D ¹H and ¹³C spectra, and 2D correlation experiments such as COSY, HSQC, HMBC, and NOESY/ROESY. While the data presented here is a representative compilation based on closely related triterpenoids from Kadsura coccinea, it serves as a robust guide for the analysis of **Kadsuric acid**.[3]

Table 1: ¹H NMR Data for **Kadsuric Acid** (Representative)

Position	δН (ррт)	Multiplicity	J (Hz)
Data compiled from analogous structures			

Table 2: 13C NMR Data for Kadsuric Acid (Representative)

Position	δC (ppm)	DEPT		
Data compiled from analogous structures				

Experimental Protocols

A systematic application of various NMR experiments is crucial for the complete structure elucidation of **Kadsuric acid**.

Sample Preparation



- Isolation and Purification: Kadsuric acid is isolated from the plant material (e.g., stems or roots of Kadsura coccinea) using standard chromatographic techniques (e.g., silica gel column chromatography followed by HPLC) to ensure high purity.
- NMR Sample: A sample of 5-10 mg of purified Kadsuric acid is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₅D₅N). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
- Filtration: The solution is filtered through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- 1D ¹H NMR: Provides information on the number of different types of protons and their electronic environment.
 - Pulse Program: zg30
 - Spectral Width: 12-16 ppm
 - Acquisition Time: ~2-3 s
 - Relaxation Delay: 1-2 s
 - Number of Scans: 16-64
- 1D ¹³C NMR: Provides information on the number of different types of carbons.
 - Pulse Program: zgpg30 (proton decoupled)
 - Spectral Width: 200-250 ppm
 - Acquisition Time: ~1 s
 - Relaxation Delay: 2 s



Number of Scans: 1024-4096

• DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

Pulse Program: dept135

Parameters: Similar to ¹³C NMR.

 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.

Pulse Program: cosygpqf

Spectral Width: 12-16 ppm in both dimensions

Number of Increments: 256-512 in F1

Number of Scans: 2-4 per increment

 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4]

Pulse Program: hsqcedetgpsisp2.3

∘ ¹H Spectral Width: 12-16 ppm

¹³C Spectral Width: 160-200 ppm

Number of Increments: 256 in F1

Number of Scans: 4-8 per increment

• 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying quaternary carbons.[4]

Pulse Program: hmbcgplpndqf

¹H Spectral Width: 12-16 ppm



o 13C Spectral Width: 200-250 ppm

Long-range Coupling Delay: Optimized for J = 8 Hz

Number of Increments: 256-512 in F1

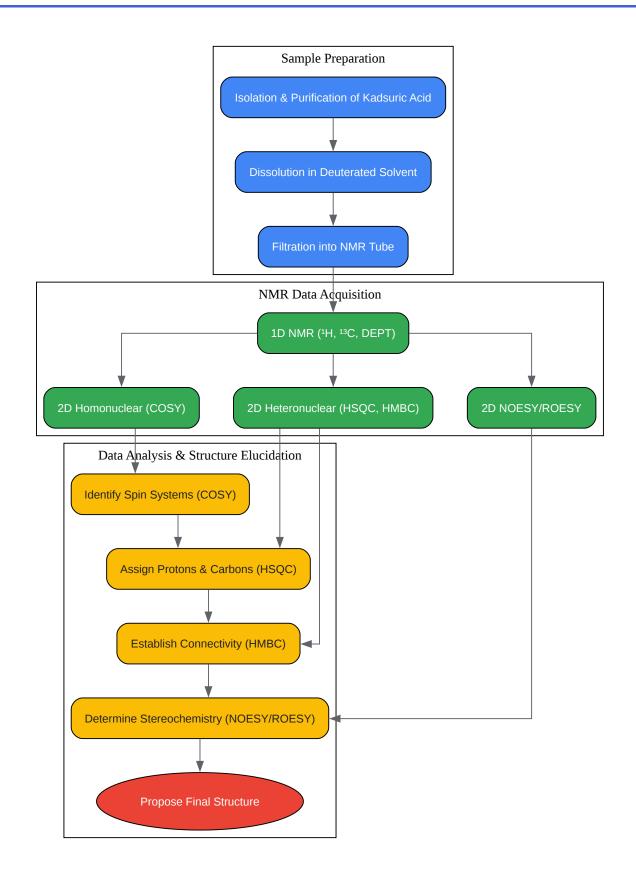
Number of Scans: 8-16 per increment

- 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry of the molecule.
 - Pulse Program: noesygpph (for NOESY) or roesygpph (for ROESY)
 - Mixing Time: 300-800 ms (for NOESY), 150-300 ms (for ROESY)
 - o Other parameters: Similar to COSY.

Visualization of Workflow and Logic

The following diagrams illustrate the logical workflow for the structure elucidation of **Kadsuric** acid using NMR spectroscopy.

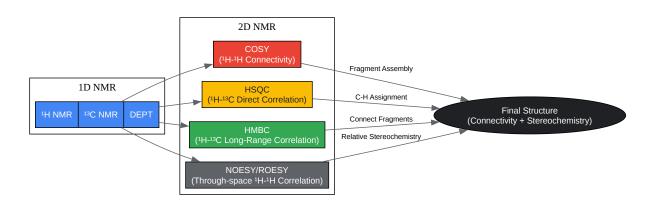




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Caption: Experimental workflow for **Kadsuric acid** structure elucidation.





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Caption: Logical relationships in NMR spectral interpretation.

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